2',3',5'-Tri-O-acetyladenosine 2',3',5'-Tri-O-acetyladenosine
Brand Name: Vulcanchem
CAS No.: 7387-57-7
VCID: VC20755553
InChI: InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1
SMILES: CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C
Molecular Formula: C16H19N5O7
Molecular Weight: 393.35 g/mol

2',3',5'-Tri-O-acetyladenosine

CAS No.: 7387-57-7

VCID: VC20755553

Molecular Formula: C16H19N5O7

Molecular Weight: 393.35 g/mol

* For research use only. Not for human or veterinary use.

2',3',5'-Tri-O-acetyladenosine - 7387-57-7

Description

Overview of 2',3',5'-Tri-O-acetyladenosine

2',3',5'-Tri-O-acetyladenosine is a synthetic derivative of adenosine, characterized by the acetylation of the 2', 3', and 5' hydroxyl groups of the ribose sugar moiety. This compound is recognized for its potential applications in biochemical research and medicinal chemistry, particularly due to its ability to modulate biological pathways involving adenosine.

Synthesis Methods

Various methods have been developed for synthesizing 2',3',5'-Tri-O-acetyladenosine, often involving selective protection and deprotection strategies to achieve the desired acetylation pattern.

Solid-Phase Synthesis

One common approach employs solid-phase synthesis techniques, allowing for the controlled introduction of acetyl groups while minimizing side reactions. The process typically involves:

  • Protection of Functional Groups: Initial protection of the adenine base and ribose hydroxyls.

  • Acetylation: Selective acetylation using acetic anhydride or acetyl chloride.

  • Deprotection: Removal of protecting groups to yield the final product.

Biological Activity

Research indicates that 2',3',5'-Tri-O-acetyladenosine exhibits various biological activities, primarily related to its interaction with adenosine receptors and its role in cellular signaling.

Mechanism of Action

The compound acts as a nucleotide analog, influencing pathways such as:

  • AMP-Activated Protein Kinase (AMPK) Activation: Studies have shown that derivatives of this compound can activate AMPK, which plays a crucial role in cellular energy homeostasis .

Pharmacological Applications

Potential applications include:

  • Antitumor Activity: Some studies suggest that modifications of adenosine derivatives can enhance antitumor effects by interfering with cancer cell metabolism.

  • Metabolic Regulation: It may also play a role in regulating lipid metabolism and oxidative stress responses in various cell types .

Research Findings

Recent studies have focused on the pharmacological implications of 2',3',5'-Tri-O-acetyladenosine and its derivatives.

Key Findings from Literature

  • A study highlighted that treatment with related adenosine derivatives resulted in dose-dependent activation of AMPK in HepG2 cells, promoting lipid oxidation and reducing lipid accumulation .

  • Another investigation demonstrated that synthetic analogs could effectively inhibit cancer cell proliferation, showcasing their potential as therapeutic agents .

CAS No. 7387-57-7
Product Name 2',3',5'-Tri-O-acetyladenosine
Molecular Formula C16H19N5O7
Molecular Weight 393.35 g/mol
IUPAC Name [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1
Standard InChIKey GCVZNVTXNUTBFB-XNIJJKJLSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C
Synonyms Adenosine 2’,3’,5’-Triacetate; Tri-O-acetyladenosine; NSC 76766;
PubChem Compound 96503
Last Modified Sep 14 2023

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